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2-(3,4-dihydroxyphenyl)acetic acid

Cat. No.: B563719
M. Wt: 173.14 g/mol
InChI Key: CFFZDZCDUFSOFZ-SWDPYBNISA-N
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Description

Significance within Biological Systems and Metabolism

DOPAC is formed from dopamine (B1211576) through a metabolic pathway primarily involving the enzyme monoamine oxidase (MAO). wikipedia.orgdm6health.com This process, which occurs within the neuron, involves the oxidative deamination of dopamine to form 3,4-dihydroxyphenylacetaldehyde (B32087) (DOPAL). rsc.orgnih.gov Subsequently, the enzyme aldehyde dehydrogenase (ALDH) rapidly converts the reactive and potentially toxic DOPAL into the more stable DOPAC. rsc.orgnih.gov

The primary metabolic pathway of dopamine to DOPAC is as follows:

Dopamine is acted upon by Monoamine Oxidase (MAO) to produce 3,4-Dihydroxyphenylacetaldehyde (DOPAL) and hydrogen peroxide. rsc.org

DOPAL is then oxidized by Aldehyde Dehydrogenase (ALDH) to form 2-(3,4-Dihydroxyphenyl)acetic acid (DOPAC) . rsc.org

DOPAC can be further metabolized by the enzyme catechol-O-methyltransferase (COMT) to produce homovanillic acid (HVA). wikipedia.orgwikipedia.org This multi-step enzymatic process is crucial for the inactivation and elimination of dopamine from the synaptic cleft, thereby regulating its signaling. nih.gov

The concentration of DOPAC is often used as an index of dopamine metabolism. healthmatters.iofrontiersin.org For instance, the ratio of DOPAC to dopamine can indicate the relative activity of MAO and the rate of dopamine breakdown versus its storage and release. frontiersin.org

Overview of Research Trajectories

Academic research on DOPAC has followed several key trajectories, focusing on its role as a biomarker and its involvement in various neurological and physiological conditions.

DOPAC as a Biomarker:

Neurological Disorders: Studies have extensively investigated DOPAC levels in the cerebrospinal fluid (CSF), plasma, and brain tissue as a potential biomarker for conditions associated with altered dopamine metabolism, such as Parkinson's disease and schizophrenia. nih.govdm6health.com For example, reduced levels of DOPAC in the cerebrospinal fluid have been observed in Parkinson's disease, reflecting the loss of dopaminergic neurons. healthmatters.io

Neuroblastoma: Research has explored the utility of plasma DOPAC levels in the diagnosis and monitoring of neuroblastoma, a type of cancer that often produces catecholamines and their metabolites. regionh.dknih.gov Studies have shown that elevated plasma DOPAC concentrations can be indicative of the presence of this tumor. regionh.dknih.gov

Nutritional Status: Some research suggests that plasma DOPAC levels may also serve as an indicator of nutritional status, with decreased concentrations observed in individuals with reduced food intake. nih.gov

DOPAC in Neuropharmacology:

The effects of various drugs on DOPAC levels have been a significant area of research. For instance, neuroleptic drugs that block dopamine receptors have been shown to increase DOPAC concentrations in different brain regions. nih.govnih.gov This is thought to be a compensatory response to the receptor blockade, leading to increased dopamine synthesis and subsequent metabolism.

Conversely, drugs that inhibit MAO activity lead to a decrease in DOPAC levels, as the primary enzyme responsible for its production is blocked. rsc.org

DOPAC and Oxidative Stress:

While DOPAC itself is a stable metabolite, its precursor, DOPAL, is a reactive aldehyde that has been implicated in neurotoxicity. nih.gov Research has focused on the efficient conversion of DOPAL to DOPAC by ALDH as a critical neuroprotective mechanism. nih.gov

Elevated levels of DOPAC can be indicative of increased dopamine breakdown, which can lead to the production of free radicals and oxidative stress. healthmatters.io

DOPAC and Flavonoid Metabolism:

Interestingly, research has also identified DOPAC as a major biologically active catabolite of quercetin (B1663063) glycosides, which are flavonoids found in foods like onions. nih.gov Studies have shown that DOPAC derived from quercetin exhibits antioxidant and cytoprotective activities. nih.gov

Data Tables

Table 1: Key Enzymes in Dopamine Metabolism

Enzyme Abbreviation Function
Monoamine Oxidase MAO Catalyzes the oxidative deamination of dopamine to DOPAL. wikipedia.orgdm6health.com
Aldehyde Dehydrogenase ALDH Oxidizes DOPAL to DOPAC. rsc.orgnih.gov

Table 2: Research Applications of DOPAC Measurement

Research Area Sample Type Key Findings
Parkinson's Disease Cerebrospinal Fluid Reduced DOPAC levels may reflect dopaminergic neuron loss. healthmatters.io
Neuroblastoma Plasma Elevated DOPAC can be a tumor marker. regionh.dknih.gov
Neuropharmacology Brain Tissue Drug effects on dopamine turnover can be assessed by changes in DOPAC levels. nih.gov
Nutritional Science Plasma Decreased DOPAC may indicate reduced nutritional intake. nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H8O4 B563719 2-(3,4-dihydroxyphenyl)acetic acid

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(3,4-dihydroxyphenyl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8O4/c9-6-2-1-5(3-7(6)10)4-8(11)12/h1-3,9-10H,4H2,(H,11,12)/i8+1,11+2,12+2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFFZDZCDUFSOFZ-SWDPYBNISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1CC(=O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C=C1C[13C](=[18O])[18OH])O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biosynthetic and Metabolic Pathways of 2 3,4 Dihydroxyphenyl Acetic Acid

Endogenous Metabolic Derivation Pathways

Within human and mammalian systems, 2-(3,4-dihydroxyphenyl)acetic acid is primarily synthesized as a key intermediate in the catabolism of essential amino acids and neurotransmitters.

Role in Tyrosine Catabolism

This compound is connected to the metabolic pathways of tyrosine. In some microorganisms like Pseudomonas putida, the degradation of tyramine (B21549), a derivative of tyrosine, leads to the formation of 3,4-dihydroxyphenylacetic acid (3,4HPA) as a central intermediate. nih.gov The enzyme 3,4-dihydroxyphenylacetate 2,3-dioxygenase, which acts on DOPAC, is a recognized participant in the broader tyrosine metabolism pathway. wikipedia.orgsciopen.com This enzyme facilitates the ring-fission of DOPAC, a critical step in its further breakdown. wikipedia.orgebi.ac.uk While the direct catabolic route from tyrosine to DOPAC in humans is less pronounced than the dopamine (B1211576) pathway, their metabolisms are interconnected, as tyrosine is the precursor for dopamine synthesis. taylorandfrancis.com

Intermediary Role in Dopamine Metabolism

The most well-defined endogenous role of this compound is as a major catabolite of the neurotransmitter dopamine. wikipedia.orgpharmgkb.orgnih.gov Following its release and reuptake in dopaminergic neurons, dopamine is metabolized through two primary enzymatic pathways. One of these pathways begins with the action of monoamine oxidase (MAO), an enzyme located on the outer membrane of mitochondria, which converts dopamine into 3,4-dihydroxyphenylacetaldehyde (B32087) (DOPAL). hmdb.ca This unstable aldehyde is then rapidly oxidized by aldehyde dehydrogenase (ALDH) to form the more stable this compound. hmdb.ca

Subsequently, DOPAC can be further metabolized by the enzyme catechol-O-methyltransferase (COMT), which methylates one of the hydroxyl groups to produce homovanillic acid (HVA). wikipedia.org HVA is a major end-product of dopamine metabolism that is eventually excreted in the urine. The alternative pathway involves the initial methylation of dopamine by COMT to form 3-methoxytyramine, which is then oxidized by MAO to also yield HVA. wikipedia.org Therefore, DOPAC serves as a crucial intermediary metabolite, and its levels can provide insights into the rate of dopamine turnover in specific brain regions. taylorandfrancis.comwikipedia.orgnih.gov

Table 1: Key Enzymes in the Endogenous Metabolism of Dopamine to DOPAC and HVA

Precursor Enzyme Metabolite
Dopamine Monoamine Oxidase (MAO) & Aldehyde Dehydrogenase (ALDH) This compound (DOPAC)
This compound (DOPAC) Catechol-O-methyltransferase (COMT) Homovanillic Acid (HVA)
Dopamine Catechol-O-methyltransferase (COMT) 3-Methoxytyramine
3-Methoxytyramine Monoamine Oxidase (MAO) Homovanillic Acid (HVA)

Exogenous and Microbiota-Mediated Metabolic Transformations

A significant portion of dietary polyphenols is not absorbed in the upper gastrointestinal tract and reaches the colon, where it is extensively transformed by the gut microbiota. nih.govmaastrichtuniversity.nl These microbial transformations generate a variety of smaller, absorbable phenolic acids, with this compound being a prominent metabolite. nih.govnih.govresearchgate.net

Microbial Catabolism of Dietary Polyphenols

The gut microbiota possesses a wide array of enzymes capable of degrading the complex structures of dietary polyphenols, which are abundant in fruits, vegetables, tea, and wine. mdpi.com

Procyanidins are polymers of catechin (B1668976) and epicatechin units, commonly found in foods like apples, grapes, and cocoa. ebi.ac.uk Due to their size, they are poorly absorbed and become substrates for colonic bacteria. ebi.ac.uk In vitro fermentation studies using human microbiota have demonstrated that purified procyanidin (B600670) dimers are metabolized into several smaller compounds, with this compound and 5-(3,4-dihydroxyphenyl)-γ-valerolactone identified as major metabolites. ebi.ac.uknih.gov The degradation process involves the cleavage of the C-ring of the flavan-3-ol (B1228485) structure (catechin or epicatechin). nih.gov Specific intestinal bacteria, such as Eggerthella lenta and Flavonifractor plautii, have been identified as capable of converting catechins into intermediate compounds that are further processed into phenylacetic and phenylpropionic acid derivatives, including DOPAC. nih.gov

Quercetin (B1663063) is a flavonol found in many fruits, vegetables, and grains. nih.gov In its natural glycosylated forms, it has limited absorption in the small intestine and thus accumulates in the colon. scientificliterature.orgnih.gov Here, intestinal microbiota hydrolyze the glycosidic bonds and subsequently degrade the quercetin aglycone. scientificliterature.org This degradation process generates several simpler phenolic compounds, with this compound being one of the most abundant and frequently detected microbial metabolites of quercetin. scientificliterature.orgnih.gov The formation of DOPAC from quercetin involves the cleavage of the flavonoid's C-ring, a process carried out by the enzymatic machinery of various gut bacteria. nih.gov The resulting DOPAC can then be absorbed from the colon into circulation. scientificliterature.org

Table 2: Microbial Metabolites from Dietary Polyphenols

Dietary Polyphenol Key Microbial Metabolites
Procyanidins (from Catechins/Epicatechins) This compound, 5-(3,4-dihydroxyphenyl)-γ-valerolactone, 3-hydroxyphenylacetic acid, 3-hydroxyphenylpropionic acid
Quercetin This compound, 3-hydroxyphenylacetic acid, 4-hydroxyphenylacetic acid

Formation from Other Flavonoids and Phenolic Compounds

This compound (DOPAC), also known as homoprotocatechuic acid, is a significant microbial metabolite derived from the breakdown of various dietary flavonoids and phenolic compounds in the human gut. The biotransformation of these complex plant-derived molecules into simpler phenolic acids like DOPAC is carried out by the intestinal microbiota.

Quercetin, a flavonol abundant in many fruits and vegetables, is a primary precursor. Gut microbes degrade quercetin and its glycosides, with DOPAC being one of the most abundant metabolites generated in the colon. researchgate.net Similarly, other flavonoids are also precursors. For instance, the flavonol kaempferol (B1673270) and the flavanonol taxifolin (B1681242) are converted into DOPAC by specific gut bacteria, including Eubacterium ramulus and Clostridium orbiscindens. ias.ac.in

Proanthocyanidins, which are polymers of catechin and epicatechin found in foods like chocolate and wine, also undergo microbial metabolism to yield DOPAC as a major product following in vitro fermentation with human microbiota. researchgate.net The degradation of tyramine and dopamine by Pseudomonas putida also leads to the formation of 3,4-dihydroxyphenylacetic acid (3,4HPA) as a central intermediate. nih.gov

The following table summarizes the microbial transformation of various flavonoids and phenolic compounds into this compound.

Precursor CompoundSub-classTransforming Microorganism(s)Resulting Metabolite
QuercetinFlavonolGut MicrobiotaThis compound (DOPAC)
KaempferolFlavonolEubacterium ramulus, Clostridium orbiscindensThis compound (DOPAC)
TaxifolinFlavanonolEubacterium ramulus, Clostridium orbiscindensThis compound (DOPAC)
Procyanidin dimersProanthocyanidinHuman MicrobiotaThis compound (DOPAC)
DopamineBiogenic AminePseudomonas putidaThis compound (DOPAC)

Further Microbial Transformations and Metabolites

Once formed, this compound can be further metabolized by various microorganisms, leading to a range of other compounds. This degradation typically involves ring cleavage of the catechol structure.

In Acinetobacter and Pseudomonas putida, DOPAC is converted into carbon dioxide, pyruvate (B1213749), and succinate (B1194679) through a sequence of enzymatic reactions. nih.gov This pathway begins with ring-fission catalyzed by a 2,3-dioxygenase. nih.gov The enzyme 3,4-dihydroxyphenylacetate 2,3-dioxygenase, which belongs to the family of extradiol-cleaving dioxygenases, has been identified in several bacteria, including Bacillus brevis and Pseudomonas putida. nih.govnih.govnih.gov This enzyme catalyzes the oxidation of the aromatic ring of DOPAC, inserting two atoms of oxygen to produce 2-hydroxy-5-carboxymethylmuconate semialdehyde. nih.gov

Cell extracts of Pseudomonas putida F6 have been shown to metabolize DOPAC further into 3,4-dihydroxymandelic acid and subsequently to 3,4-dihydroxybenzaldehyde. In the marine environment, the bacterium Stappia sp. can transform DOPAC into two different dibrominated metabolites. nih.gov

The table below details the microbial transformation of this compound and its resulting metabolites.

MicroorganismKey Enzyme(s)Metabolite(s)
Pseudomonas putida F6-3,4-dihydroxymandelic acid, 3,4-dihydroxybenzaldehyde
Acinetobacter sp., Pseudomonas putida3,4-dihydroxyphenylacetate 2,3-dioxygenase2-hydroxy-5-carboxymethylmuconate semialdehyde, 5-carboxymethyl-2-hydroxymuconic acid, 2-hydroxyhepta-2,4-diene-1,7-dioic acid
Bacillus brevis3,4-dihydroxyphenylacetate 2,3-dioxygenaseNot specified
Stappia sp. (marine-derived)-Dibrominated metabolites

Engineered Biosynthesis Approaches

Microbial Host Systems for De Novo Synthesis

The de novo biosynthesis of this compound has been successfully achieved for the first time using an engineered microbial host. nih.gov The bacterium Escherichia coli has been utilized as the primary host system for this purpose due to its well-understood genetics and metabolism, making it amenable to metabolic engineering. nih.govnih.govnih.govnih.govyoutube.com

The biosynthetic pathway was designed by connecting the synthesis of 4-hydroxyphenylacetic acid (4-HPAA) with a subsequent hydroxylation step. nih.gov This artificial pathway leverages intermediates from the host's native metabolism, specifically from the shikimate pathway, to produce the target compound from a simple carbon source like glucose. nih.gov

Metabolic Engineering Strategies for Enhanced Production

To enhance the production of this compound in E. coli, several metabolic engineering strategies have been implemented. The primary goal of these strategies is to increase the flux of carbon towards the target molecule and reduce the formation of competing byproducts. nih.gov

Key strategies include:

Enhancing the Shikimate Pathway: The shikimate pathway is the central route for the biosynthesis of aromatic compounds. To increase the precursor supply for 4-HPAA, and subsequently DOPAC, key enzymes in this pathway were overexpressed. This enhancement led to a significant, 19-fold increase in the production of the 4-HPAA intermediate, from 46 mg/L to 923 mg/L. nih.gov

Conserving Phosphoenolpyruvate (PEP): PEP is a crucial precursor for the shikimate pathway. To channel more PEP towards DOPAC synthesis, genes encoding pyruvate kinases (pykA and pykF), which convert PEP to pyruvate, were disrupted. This knockout strategy effectively conserved the PEP pool, further boosting the 4-HPAA titer to 1817 mg/L. nih.gov

Introducing Hydroxylase Activity: The final step in the engineered pathway is the conversion of 4-HPAA to DOPAC. This was achieved by introducing the hydroxylase enzyme HpaBC. The engineered E. coli strain expressing the HpaBC enzyme successfully produced 1856 mg/L of this compound in shake flask cultures. nih.gov

The following table summarizes the genetic modifications and their impact on production titers.

StrainGenetic ModificationTiter (mg/L)
Starting StrainBaseline 4-HPAA pathway46 (4-HPAA)
Engineered Strain 1Enhanced shikimate pathway923 (4-HPAA)
Engineered Strain 2Disruption of pykA and pykF1817 (4-HPAA)
Final StrainIntroduction of hydroxylase HpaBC1856 (DOPAC)

Aerobic Biotransformation Methodologies

Aerobic biotransformation provides an alternative route to synthesize this compound from related precursors using whole microbial cells or their enzymes. This method is distinct from de novo synthesis as it starts with a substrate that is structurally similar to the final product.

One documented example is the aerobic biotransformation of 4-hydroxyphenylacetic acid (4-HPAA) into DOPAC. This conversion has been achieved using whole-cell cultures of Arthrobacter protophormiae.

The hydroxylation of 4-HPAA at the C-3 position is a key reaction in this process. The enzyme responsible for this step is 4-hydroxyphenylacetate (B1229458) 3-hydroxylase (HpaBC). This two-component flavin-dependent monooxygenase is found in various bacteria, including E. coli and Pseudomonas putida, where it is part of the catabolic pathway for 4-HPAA. nih.govnih.gov In the engineered biosynthesis of DOPAC in E. coli, the introduction and expression of the hpaBC genes were essential for the final aerobic conversion of the intermediate 4-HPAA into the desired product, this compound. nih.gov

{"answer":"### Enzymatic Transformations and Biochemical Mechanisms Involving this compound \n\nthis compound, also known as homoprotocatechuic acid, is a significant intermediate in various metabolic pathways. Its transformation is primarily governed by a range of enzymatic activities that facilitate the breakdown and conversion of this compound. This article delves into the specific enzymatic transformations and biochemical mechanisms involving this compound, focusing on key enzymes and oxidative pathways.\n\n### 3.1. Enzymatic Catalysis in Metabolic Cycles \n\n#### 3.1.1. Characterization of Homogentisate (B1232598) 1,2-Dioxygenase \n\nHomogentisate 1,2-dioxygenase (HGD) is a crucial enzyme in the catabolism of tyrosine and phenylalanine. wikipedia.org It catalyzes the conversion of homogentisate to 4-maleylacetoacetate (B1238811) by cleaving the aromatic ring, a reaction that requires Fe(II) and molecular oxygen. wikipedia.orgebi.ac.ukyoutube.com The active site of HGD contains the residues His292, His335, His365, His371, and Glu341. wikipedia.org Homogentisate binds to Glu341, His335, and His371 through the Fe2+ atom, while His292 binds to the hydroxyl group of the aromatic ring. wikipedia.org The enzyme has a turnover number of 16 s-1. nih.gov\n\nA deficiency in HGD leads to a rare genetic disorder called alkaptonuria, characterized by the accumulation of homogentisic acid in the body. ebi.ac.ukbenthamdirect.com This accumulation results in the formation of a dark pigment, which can cause a range of health issues, including degenerative arthritis. ebi.ac.ukbenthamdirect.com\n\n#### 3.1.2. Monoamine Oxidase and Catechol-O-Methyl Transferase Activities \n\nthis compound (DOPAC) is a primary metabolite of the neurotransmitter dopamine. wikipedia.orgiarc.fr The metabolism of dopamine to DOPAC is catalyzed by the enzyme monoamine oxidase (MAO). wikipedia.orgnih.gov Subsequently, catechol-O-methyl transferase (COMT) catalyzes the conversion of DOPAC to homovanillic acid (HVA). wikipedia.org This two-step enzymatic process is a major pathway for dopamine degradation in the body. wikipedia.org Studies have shown that in certain conditions, such as early-onset Parkinson's disease, the activities of both MAO-A and MAO-B are significantly reduced, leading to a decrease in DOPAC production. Conversely, inhibition of COMT has been shown to greatly reduce HVA concentrations with only a small rise in DOPAC levels in the mouse striatum. nih.gov\n\n#### 3.1.3. Properties of 3,4-Dihydroxyphenylacetate 2,3-Dioxygenase \n\n3,4-Dihydroxyphenylacetate 2,3-dioxygenase (DHPAO) is an extradiol-ring-cleavage dioxygenase that plays a role in the degradation of aromatic compounds. wikipedia.orgnih.govnih.gov This enzyme catalyzes the conversion of 3,4-dihydroxyphenylacetate and O2 to 2-hydroxy-5-carboxymethylmuconate semialdehyde. wikipedia.org The enzyme requires iron for its activity and has a molecular weight estimated to be around 140,000. wikipedia.orgoup.com It contains non-heme iron in the ferrous state, which is essential for its enzymatic function. oup.com\n\nThe enzyme is specific for substrates with an ortho-diol group in their aromatic ring and shows higher reaction rates with 4-substituted catechols that have a negative charge. oup.com A study on DHPAO from Acinetobacter baumannii revealed a homotetrameric structure and identified a conserved 2-His-1-carboxylate catalytic motif. nih.gov Another study on DHPAO from Sulfobacillus acidophilus TPY found it to be a thermophilic enzyme with an optimal temperature of 50 °C. researchgate.netnih.gov\n\n#### 3.1.4. Role of 4-Hydroxyphenylacetate-3-Hydroxylase (HpaBC) \n\n4-Hydroxyphenylacetate-3-hydroxylase (HpaBC) is a two-component flavin-dependent monooxygenase that catalyzes the hydroxylation of 4-hydroxyphenylacetate (4-HPA) to produce 3,4-dihydroxyphenylacetate (3,4-DHPA). nih.govuniprot.orgwikipedia.org This reaction is a critical step in the catabolism of various aromatic compounds by microorganisms. nih.govnih.gov The enzyme consists of two components: an oxygenase (HpaB) and a reductase (HpaC). uniprot.orgwikipedia.orgebi.ac.uk HpaC provides reduced flavin (FADH2) to HpaB, which then uses it to hydroxylate 4-HPA. nih.govuniprot.orgebi.ac.uk The reaction is NADH-dependent. researchgate.netebi.ac.uk\n\nResearch on HpaBC from Sulfobacillus acidophilus TPY has shown that both HpaB and HpaC are essential for the conversion of 4-HPA to 3,4-DHPA. researchgate.net The small component, HpaC, is a flavoprotein. researchgate.net\n\n### 3.2. Oxidative Transformation Pathways \n\n#### 3.2.1. Formation of Quinone and Quinone Methide Intermediates \n\nThe oxidation of this compound (DOPAC) can lead to the formation of reactive intermediates, specifically quinones and quinone methides. mdpi.com The oxidation of DOPAC by enzymes like tyrosinase can produce DOPAC-quinone. nih.gov This quinone is highly unstable and can rapidly undergo decarboxylation to form a quinone methide intermediate. mdpi.com This intermediate can then be converted to 3,4-dihydroxybenzylalcohol (DHBAlc). mdpi.com\n\nStudies have shown that the formation of these reactive intermediates is a common pathway for the transformation of catecholamine metabolites. mdpi.comresearchgate.net The quinone methide intermediates can undergo further reactions, such as the addition of a water molecule, to form more stable alcohol or carbonyl products. mdpi.com The presence of α-synuclein has been found to accelerate the spontaneous oxidation of DOPAC to its quinone form. nih.gov\n\nInteractive Data Table: Enzymes in this compound Metabolism \n\n| Enzyme | Abbreviation | Function | Cofactor(s) | Key Findings |\n| :--- | :--- | :--- | :--- | :--- |\n| Homogentisate 1,2-Dioxygenase | HGD | Catalyzes the conversion of homogentisate to 4-maleylacetoacetate. wikipedia.orgyoutube.com | Fe(II), O2 wikipedia.orgebi.ac.uk | Deficiency leads to alkaptonuria. ebi.ac.ukbenthamdirect.com Active site includes His292, His335, His365, His371, and Glu341. wikipedia.org |\n| Monoamine Oxidase | MAO | Catalyzes the oxidation of dopamine to 3,4-dihydroxyphenylacetaldehyde (DOPAL), which is then converted to DOPAC. wikipedia.orgnih.gov | | A key enzyme in dopamine metabolism. wikipedia.org Reduced activity is seen in some neurological disorders. |\n| Catechol-O-Methyl Transferase | COMT | Catalyzes the methylation of DOPAC to homovanillic acid (HVA). wikipedia.org | S-Adenosylmethionine | Acts sequentially after MAO in the degradation of dopamine. wikipedia.org |\n| 3,4-Dihydroxyphenylacetate 2,3-Dioxygenase | DHPAO | Catalyzes the ring cleavage of 3,4-dihydroxyphenylacetate. wikipedia.orgnih.gov | Fe(II) wikipedia.orgoup.com or Mg(II) nih.gov | Essential for the degradation of aromatic compounds. nih.govoup.com Exists in different forms with varying metal cofactors. nih.govoup.com |\n| 4-Hydroxyphenylacetate-3-Hydroxylase | HpaBC | Catalyzes the hydroxylation of 4-hydroxyphenylacetate to 3,4-dihydroxyphenylacetate. nih.govuniprot.orgwikipedia.org | FAD, NADH researchgate.netnih.govebi.ac.uk | A two-component enzyme system crucial for the breakdown of aromatic compounds. nih.govwikipedia.org |\n\nTable of Compounds \n\n| Compound Name |\n| :--- |\n| this compound |\n| 3,4-dihydroxybenzylalcohol |\n| 3,4-dihydroxyphenylacetaldehyde |\n| 3,4-dihydroxyphenylacetate |\n| 4-hydroxy-3-methoxyphenylacetic acid |\n| 4-hydroxyphenylacetate |\n| 4-maleylacetoacetate |\n| Catechol-O-Methyl Transferase |\n| Dopamine |\n| Homogentisate |\n| Homogentisate 1,2-Dioxygenase |\n| Homovanillic acid |\n| Monoamine Oxidase |\n| Phenylalanine |\n| Quinone |\n| Quinone methide |\n| S-Adenosylmethionine |\n| Tyrosine |\n| 2-hydroxy-5-carboxymethylmuconate semialdehyde |"}

Enzymatic Transformations and Biochemical Mechanisms Involving 2 3,4 Dihydroxyphenyl Acetic Acid

Oxidative Transformation Pathways

Mechanisms of Oxidative Degradation Induced by Enzymes and Metal Ions

The oxidative degradation of 2-(3,4-dihydroxyphenyl)acetic acid (DOPAC) is a critical process initiated by specific enzymes and transition metal ions. These catalysts facilitate two primary types of transformations: the oxidation of the catechol moiety to a quinone and the cleavage of the aromatic ring.

One key enzymatic pathway involves the action of tyrosinase, a copper-containing enzyme. Mushroom tyrosinase readily oxidizes DOPAC, converting the catechol group into a highly reactive o-quinone, specifically DOPAC-quinone. nih.gov This intermediate is characterized by a typical visible absorbance maximum at approximately 400 nm. nih.gov

Another major enzymatic degradation route is through extradiol dioxygenases, which cleave the aromatic ring. These enzymes incorporate molecular oxygen to break the bond between the two hydroxyl-bearing carbon atoms. Several bacterial dioxygenases that act on DOPAC have been identified:

3,4-Dihydroxyphenylacetate 2,3-dioxygenase from Bacillus brevis : This enzyme is notable as it is the first reported oxygen-activating manganese enzyme. nih.gov It contains approximately two grams of manganese per mole of protein and, unlike many other dioxygenases, is not activated by ferrous ions. nih.gov

3,4-Dihydroxyphenylacetate 2,3-dioxygenase (DHPAO) from Sulfobacillus acidophilus TPY : This is a non-heme, Fe²⁺-dependent enzyme that catalyzes the extradiol ring cleavage of DOPAC to produce 5-carboxymethyl-2-hydroxymuconate semialdehyde (CHMS). nih.gov

3,4-Dihydroxyphenylacetate 2,3-dioxygenase (AbDHPAO) from Acinetobacter baumannii : This enzyme is also Fe²⁺-specific and cleaves the DOPAC ring as part of the p-hydroxyphenylacetate degradation pathway. nih.gov Its catalytic activity relies on a conserved 2-His-1-carboxylate motif that binds the iron cofactor. nih.gov

In addition to enzymatic action, certain metal ions can directly catalyze the oxidation of DOPAC. Under physiological conditions, copper (Cu²⁺) and manganese (Mn²⁺) ions facilitate a rapid, oxygen-dependent oxidative decarboxylation of DOPAC. nih.gov This reaction yields 3,4-dihydroxybenzyl alcohol as an intermediate, which is subsequently oxidized to 3,4-dihydroxybenzaldehyde. nih.gov The catalytic role of these metal ions is confirmed by the observation that the reaction is completely suppressed by the chelating agent EDTA. nih.gov Studies comparing transition metals have shown that Cu²⁺ ions are particularly effective in oxidizing catechol derivatives, while Fe²⁺ ions have a minimal effect. nih.gov

Table 1: Enzymes and Metal Ions in the Oxidative Degradation of this compound

Catalyst Source/Type Mechanism of Action Product(s)
Tyrosinase Mushroom Oxidation of catechol to o-quinone DOPAC-quinone nih.gov
3,4-Dihydroxyphenylacetate 2,3-dioxygenase Bacillus brevis Extradiol ring cleavage (Mn²⁺-dependent) Ring-cleaved products nih.gov
3,4-Dihydroxyphenylacetate 2,3-dioxygenase (DHPAO) Sulfobacillus acidophilus TPY Extradiol ring cleavage (Fe²⁺-dependent) 5-Carboxymethyl-2-hydroxymuconate semialdehyde (CHMS) nih.gov
3,4-Dihydroxyphenylacetate 2,3-dioxygenase (AbDHPAO) Acinetobacter baumannii Extradiol ring cleavage (Fe²⁺-dependent) 5-Carboxymethyl-2-hydroxymuconate semialdehyde nih.govresearchgate.net
Copper (Cu²⁺) Ions Metal Ion Catalytic oxidative decarboxylation 3,4-Dihydroxybenzyl alcohol, 3,4-Dihydroxybenzaldehyde nih.gov
Manganese (Mn²⁺) Ions Metal Ion Catalytic oxidative decarboxylation 3,4-Dihydroxybenzyl alcohol, 3,4-Dihydroxybenzaldehyde nih.gov

Microbial Enzyme Systems for Bioconversion

Microorganisms have evolved sophisticated enzymatic systems to utilize aromatic compounds like this compound (DOPAC) as a carbon and energy source. These bioconversion pathways are crucial for environmental bioremediation and are of significant interest for biotechnological applications.

A prominent example is found in Pseudomonas putida . The U strain of this bacterium possesses a complex metabolic unit known as the "3,4HPA catabolon," where DOPAC (referred to as 3,4-hydroxyphenylacetic acid or 3,4HPA in this context) serves as a central intermediate in the degradation of the biogenic amines tyramine (B21549) and dopamine (B1211576). researchgate.netnih.gov The catabolism of DOPAC is handled by proteins encoded by the hpa gene cluster. nih.gov Another strain, Pseudomonas putida F6, metabolizes DOPAC through a different route, first converting it to 3,4-dihydroxymandelic acid and subsequently to 3,4-dihydroxybenzaldehyde. nih.govresearchgate.net

Bacteria from extreme environments also demonstrate robust DOPAC degradation capabilities. Sulfobacillus acidophilus TPY , a moderately thermoacidophilic bacterium isolated from a deep-sea hydrothermal vent, degrades DOPAC using a novel 3,4-dihydroxyphenylacetate dioxygenase (DHPAO). nih.govfrontiersin.org This enzyme efficiently catalyzes the ring-fission of DOPAC and shows optimal activity at 50°C. nih.govnih.gov

Other bacterial genera also contribute to DOPAC bioconversion:

Bacillus brevis utilizes a unique manganese-dependent 3,4-dihydroxyphenylacetate 2,3-dioxygenase to catalyze the extradiol cleavage of the catechol ring. nih.gov

Acinetobacter baumannii degrades DOPAC via an Fe²⁺-specific 3,4-dihydroxyphenylacetate 2,3-dioxygenase, which is a key enzyme in its p-hydroxyphenylacetate degradation pathway. nih.govresearchgate.net

The yeast Trichosporon cutaneum has been shown to degrade DOPAC by first hydroxylating it, followed by cleavage of the benzene (B151609) ring, ultimately breaking it down into acetoacetic and malic acids. nih.gov

These diverse microbial systems highlight the various strategies that have evolved for the catabolism of DOPAC, primarily centered around dioxygenase-mediated ring cleavage.

Table 2: Microbial Systems for the Bioconversion of this compound

Microorganism Key Enzyme System Degradation Pathway/Products
***Pseudomonas putida* U** Hpa gene cluster ("3,4HPA catabolon") Central intermediate in a larger catabolic pathway nih.gov
***Pseudomonas putida* F6** Tyrosinase and other enzymes 3,4-Dihydroxymandelic acid, 3,4-Dihydroxybenzaldehyde nih.govresearchgate.net
***Sulfobacillus acidophilus* TPY** 3,4-Dihydroxyphenylacetate dioxygenase (DHPAO) Ring cleavage to 5-Carboxymethyl-2-hydroxymuconate semialdehyde nih.gov
Bacillus brevis 3,4-Dihydroxyphenylacetate 2,3-dioxygenase Extradiol ring cleavage (Mn²⁺-dependent) nih.gov
Acinetobacter baumannii 3,4-Dihydroxyphenylacetate 2,3-dioxygenase (AbDHPAO) Extradiol ring cleavage (Fe²⁺-dependent) nih.gov
Trichosporon cutaneum Hydroxylase and ring-cleavage enzymes Acetoacetic acid, Malic acid nih.gov

Table 3: Chemical Compounds Mentioned in This Article

Compound Name
This compound (DOPAC)
3,4-Dihydroxybenzaldehyde
3,4-Dihydroxybenzyl alcohol
3,4-Dihydroxymandelic acid
5-Carboxymethyl-2-hydroxymuconate semialdehyde (CHMS)
Acetoacetic acid
Copper
Dopamine
EDTA (Ethylenediaminetetraacetic acid)
Iron
Malic acid
Manganese
p-Hydroxyphenylacetate

Advanced Analytical Methodologies for the Study of 2 3,4 Dihydroxyphenyl Acetic Acid

Chromatographic Techniques

Chromatographic methods are central to the separation and quantification of DOPAC from intricate biological samples. These techniques offer high resolution and selectivity, which are essential for distinguishing DOPAC from other structurally similar compounds.

High-Performance Liquid Chromatography (HPLC) Applications

High-Performance Liquid Chromatography (HPLC) stands as a cornerstone for the analysis of DOPAC. bohrium.comsci-hub.se Its versatility allows for various configurations to optimize the separation and detection of this and other related neurochemicals. sci-hub.se A common approach involves reversed-phase HPLC, where a nonpolar stationary phase is used with a polar mobile phase. nih.gov This technique is often coupled with electrochemical detection (ECD), which provides exceptional sensitivity for electroactive compounds like DOPAC. bohrium.comnih.gov The combination of HPLC with ECD is recognized for its speed and selectivity, enabling direct analysis of samples from intracerebral microdialysis without the need for complex derivatization procedures. bohrium.comnih.gov

Ultra-High-Performance Liquid Chromatography (UHPLC), a more recent advancement, utilizes smaller particle sizes in the stationary phase, leading to higher resolution, faster analysis times, and increased sensitivity. When coupled with tandem mass spectrometry (MS/MS), UHPLC-MS/MS provides a highly sensitive and accurate method for quantifying both dopamine (B1211576) and DOPAC in biological tissues like the mouse retina. acs.org To prevent the oxidation of these analytes during sample preparation, formic acid is often used in place of the more traditional perchloric acid. acs.org

The following table summarizes typical parameters used in HPLC methods for DOPAC analysis:

ParameterTypical Value/ConditionSource
Column Type Reversed-phase C18 nih.gov
Mobile Phase Buffered acetonitrile (B52724) solution nih.gov
Detection Electrochemical Detection (ECD) or UV/Vis nih.govnih.gov
Flow Rate 0.6 - 1.0 mL/min nih.govnih.gov
Temperature 35 - 45 °C nih.govbrighton.ac.uk

Column-Switching Systems for Selective Detection

Column-switching HPLC is a sophisticated technique employed to enhance the selectivity of DOPAC analysis, particularly in complex matrices like human urine. researchgate.netresearchgate.net This system utilizes a precolumn to separate DOPAC and other analytes from the bulk of the sample matrix. researchgate.netresearchgate.net The separated compounds of interest are then transferred ("switched") to an analytical column for further separation and detection. researchgate.netresearchgate.net This two-step process effectively removes interfering substances, leading to a cleaner chromatogram and more reliable quantification. researchgate.netchromsoc.jp For instance, a C18-alkyl-diol silica (B1680970) precolumn can be used to trap analytes, which are subsequently eluted onto an ion-pair reversed-phase HPLC column for final separation. researchgate.netresearchgate.net

Spectrometric and Spectroscopic Analyses

Spectrometric and spectroscopic techniques provide invaluable information regarding the identity, quantity, and structure of DOPAC and its metabolites. These methods are often used in conjunction with chromatographic separations to provide comprehensive analytical data.

Mass Spectrometry (MS) for Metabolite Identification and Quantification

Mass spectrometry (MS) is a powerful tool for the definitive identification and quantification of DOPAC and its metabolites. acs.orgscispace.com When coupled with liquid chromatography (LC-MS/MS), it offers high specificity and sensitivity. scispace.com This technique is considered a standard tool in clinical chemistry for its robustness and wide dynamic range. scispace.com In the analysis of DOPAC, LC-MS/MS can achieve low limits of detection, making it suitable for quantifying the compound in various brain regions. researchgate.net The use of isotopically labeled internal standards, such as DOPAC-d5, further improves the accuracy of quantification. acs.org

A study developing a UHPLC-MS/MS method for dopamine and DOPAC quantification reported a linear range of 0.5–100 ng/mL with a limit of detection (LOD) of 162 pg/mL for DOPAC. acs.org

Analytical MethodAnalyteLinear RangeLimit of Detection (LOD)Source
UHPLC-MS/MSDOPAC0.5–100 ng/mL162 pg/mL acs.org
UHPLC-MS/MSDopamine0.05–100 ng/mL6 pg/mL acs.org

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for the structural elucidation of molecules, including DOPAC. nih.gov While not typically used for routine quantification due to lower sensitivity compared to MS, NMR provides detailed information about the chemical environment of each atom within the molecule. This is crucial for confirming the structure of DOPAC and for studying its interactions with other molecules, such as proteins. For example, NMR has been used to investigate the interaction between DOPAC and α-synuclein, a protein implicated in Parkinson's disease. nih.govusf.edu These studies have shown that DOPAC can bind to α-synuclein and influence its aggregation process. usf.edunih.gov

UV/Vis Spectroscopy for Reaction Monitoring

UV/Vis spectroscopy is a versatile and accessible technique used to monitor reactions involving DOPAC. brighton.ac.uk DOPAC, possessing a catechol ring, absorbs ultraviolet light, with a characteristic absorbance maximum that can be used for its detection. acs.org While less sensitive and specific than MS or ECD, UV/Vis detection is often employed in HPLC systems for routine analysis. nih.govbrighton.ac.uk It is particularly useful for monitoring the progress of chemical reactions where DOPAC is either a reactant or a product. For instance, the oxidation of dopamine to DOPAC can be followed by monitoring the changes in the UV/Vis spectrum over time. A wavelength of 280 nm is often utilized for the quantification of DOPAC by UV light absorbance. acs.org Simple chromatographic methods using UV/visible detection have been developed for the simultaneous analysis of DOPAC and other signaling molecules. brighton.ac.uk

Electrochemical and Voltammetric Detection Methods

Electrochemical and voltammetric techniques have emerged as powerful tools for the analysis of 2-(3,4-dihydroxyphenyl)acetic acid (DOPAC). These methods are founded on the principle of measuring the current that arises from the oxidation or reduction of DOPAC at an electrode surface when a potential is applied. The electroactive nature of DOPAC, owing to its catechol group, allows for direct electrochemical detection with high sensitivity and rapid response times. analis.com.my Voltammetric methods, such as cyclic voltammetry and differential pulse voltammetry, are particularly advantageous as they provide information about the redox behavior of DOPAC and can be used for its quantification. flinders.edu.au The electro-oxidation of DOPAC is a pH-dependent process that typically involves the transfer of two electrons and two protons. flinders.edu.au However, a significant challenge in the direct electrochemical measurement of DOPAC in biological samples is the interference from co-existing electroactive species, such as ascorbic acid (AA) and uric acid (UA), which oxidize at similar potentials. nih.gov To overcome this, significant research has focused on developing modified electrodes with enhanced selectivity and sensitivity.

Modified Electrode Technologies for Quantitative Analysis

The limitations of bare electrodes for DOPAC detection, primarily their susceptibility to interference and surface fouling, have spurred the development of chemically modified electrodes. nih.gov These advanced electrodes are designed to enhance electrocatalytic activity towards DOPAC, lower the overpotential required for its oxidation, and resolve its voltammetric signal from interfering compounds. researchgate.net

A variety of materials have been employed to modify electrode surfaces for improved DOPAC analysis:

Carbon-Based Electrodes: Carbon materials, such as carbon paste and glassy carbon, are common substrates for modification. Carbon paste electrodes (CPEs) have been effectively used for in-vivo monitoring of DOPAC in brain tissue. nih.govresearchgate.net Their stability in biological environments is a key advantage. rsc.orgrsc.org To enhance selectivity, CPEs can be modified with surfactants like sodium dodecyl sulfate (B86663) (SDS) or sodium dodecylbenzenesulfonate (SDBS), which use electrostatic interactions to attract the positively charged analyte and improve the electrochemical response. analis.com.my

Nanomaterial-Modified Electrodes: The integration of nanomaterials has revolutionized electrochemical sensing. Single-walled carbon nanotubes (SWNTs) have been used as electronic transducers in sensors for DOPAC. nih.gov In one novel approach, SWNTs were combined with a synthetic cyclophane as a recognition element, creating a sensor that selectively detects DOPAC through a non-oxidative mechanism, thereby avoiding interference from species like ascorbic acid. nih.gov Other nanomaterials, such as metallic nanoparticles (e.g., gold, copper) and metal oxides, are also used to enhance the sensitivity and selectivity of dopamine sensors, a technology that is often applicable to DOPAC detection due to their structural similarities. nih.govresearchgate.net

Polymer-Modified Electrodes: Conductive polymers are another class of materials used for electrode modification. Films of polymers like polypyrrole, sometimes in composite form with materials like mesoporous silica, can be electropolymerized onto an electrode surface. nih.govnih.gov These polymer films can create a microenvironment that facilitates the electrochemical reaction of the target analyte while often repelling interfering species, thus improving the sensor's performance.

The performance of these modified electrodes is evaluated based on key analytical parameters such as the linear range over which the current response is proportional to the DOPAC concentration, and the limit of detection (LOD), which is the lowest concentration that can be reliably measured.

Table 1: Performance of Various Modified Electrodes for the Quantitative Analysis of this compound (DOPAC) and Related Catecholamines
Electrode Type/ModifierAnalyteTechniqueLinear RangeLimit of Detection (LOD)Reference
Carbon Paste Electrode (CPE)DOPACIn-vivo VoltammetryNot specifiedNot specified nih.gov
CPE-SDBSDopamineDifferential Pulse Voltammetry0.53 µM to 31.6 µM0.22 µM analis.com.my
CPE-SDSDopamineDifferential Pulse Voltammetry0.53 µM to 31.6 µM0.26 µM analis.com.my
SWNTs/CyclophaneDOPACElectrochemical SensingNot specifiedNot specified nih.gov
Gold/Polypyrrole-MCM-48DopamineSquare-Wave Voltammetry2 µM to 250 µM0.7 µM nih.gov
Platinum-Silver/Graphene/GCEDopamineDifferential Pulse Voltammetry0.1 µM to 60 µM0.012 µM rsc.org

Applications in Biological Fluid Analysis

The accurate measurement of DOPAC in biological fluids is crucial for understanding dopamine metabolism and its role in various physiological and pathological states. nih.govnih.gov Electrochemical and voltammetric methods have been successfully applied to a range of biological matrices.

Brain Tissue and Extracellular Fluid: In neuroscience research, monitoring the extracellular concentration of DOPAC in the brain provides an indirect measure of dopamine release and turnover. nih.gov In-vivo voltammetry using carbon paste electrodes has been employed to track real-time changes in DOPAC levels in the striatum of rats, allowing for the determination of dopamine and DOPAC metabolism kinetics. nih.gov While powerful, a notable challenge is the interference caused by DOPAC that is electrogenerated at the electrode surface during the detection of other metabolites like homovanillic acid (HVA), which requires compensation strategies. rsc.orgrsc.org

Plasma, Urine, and Amniotic Fluid: High-performance liquid chromatography coupled with electrochemical detection (HPLC-EC) is a widely used method for the quantitative analysis of DOPAC and other catecholamines in various body fluids. nih.gov This technique combines the superior separation capabilities of HPLC with the high sensitivity of electrochemical detection. It has been successfully used to determine DOPAC concentrations in human plasma, urine, and amniotic fluid. nih.govresearchgate.net The ability to simultaneously measure DOPAC along with dopamine and other related compounds provides a comprehensive profile of the catecholamine system. nih.govresearchgate.net For instance, an HPLC-EC method was developed for the simultaneous determination of norepinephrine, epinephrine, dopamine, DOPA, and DOPAC in samples including human plasma and rat brain tissue. nih.gov

The application of these methods in complex biological samples often requires sample pretreatment to remove proteins and other potential interferents, ensuring the accuracy and reliability of the measurements. dntb.gov.ua

Biological Roles and Molecular Activities of 2 3,4 Dihydroxyphenyl Acetic Acid in Model Systems

Antioxidant and Redox Homeostasis Modulation

2-(3,4-dihydroxyphenyl)acetic acid (DOPAC) is a metabolite of the neurotransmitter dopamine (B1211576) and is also a catabolite of quercetin (B1663063) glycosides. wikipedia.orgnih.govnih.govpharmgkb.org It is recognized for its significant antioxidant properties, which are largely attributed to its catechol structure. nih.govresearchgate.netiarc.fr

Radical Scavenging Activities and Superoxide (B77818) Dismutase-like Activities

Research has demonstrated that this compound exhibits potent radical scavenging capabilities. researchgate.net Specifically, it shows both DPPH radical scavenging and superoxide dismutase (SOD)-like activities. nih.govresearchgate.net This activity is linked to the presence of the catechol moiety in its structure. nih.govresearchgate.net Studies comparing various phenolic acid catabolites of quercetin have found that DOPAC is among the most effective at scavenging free radicals. researchgate.net

Interactive Data Table: Antioxidant Activities of Quercetin Catabolites

CompoundDPPH Radical Scavenging ActivitySuperoxide Dismutase-like Activity
This compound (DOPAC) Yes nih.govresearchgate.netYes nih.govresearchgate.net
3-hydroxyphenylacetic acidNo nih.govresearchgate.netNo nih.govresearchgate.net
3,4-dihydroxybenzoic acid (protocatechuic acid)Yes nih.govresearchgate.netYes nih.govresearchgate.net
Hippuric acidNo nih.govresearchgate.netNo nih.govresearchgate.net

Induction of Cytoprotective Enzyme Systems

Beyond direct radical scavenging, this compound plays a role in upregulating the body's own defense systems. It has been shown to potently enhance the gene expression of several phase II drug-metabolizing enzymes. nih.gov This induction of cytoprotective enzyme systems is a key mechanism of its antioxidant effect. researchgate.net For instance, DOPAC has been observed to enhance the total glutathione (B108866) S-transferase activity in hepatocytes. nih.gov This contributes to the detoxification of harmful substances and the protection of cells from oxidative damage. nih.gov

Attenuation of Oxidative Stress in Cellular Models

In various cellular models, this compound has demonstrated its ability to mitigate oxidative stress. It can significantly inhibit cytotoxicity induced by agents like hydrogen peroxide. nih.govresearchgate.net This protective effect is linked to its ability to reduce intracellular levels of reactive oxygen species (ROS). csic.esresearchgate.netresearchgate.net Studies in human neuroblastoma SH-SY5Y cells have shown that DOPAC can attenuate the damage caused by oxidative stressors. csic.esacs.org For example, it has been shown to protect renal proximal tubular cells against high glucose-induced oxidative stress. researchgate.net

Neurobiological Implications

As a metabolite of dopamine, this compound has significant implications for neurobiology. wikipedia.orgnih.gov

Neuroprotective Efficacy in In Vitro Neuronal Models

This compound has shown significant neuroprotective effects in in vitro models of neuronal cells. frontiersin.orgbio-conferences.org It has been found to increase cell viability and protect against neuronal death induced by stressors. csic.esfrontiersin.org Specifically, in human neuroblastoma SH-SY5Y cells, pretreatment with DOPAC has been shown to protect against cytotoxicity induced by various neurotoxins. csic.esacs.org This neuroprotective action is attributed, in part, to its ability to prevent apoptosis and attenuate the activation of caspases, which are key executioners of cell death. acs.org

Modulation of Intracellular Signaling Cascades, including MAPK Pathways

A key aspect of the neuroprotective effects of this compound involves its ability to modulate intracellular signaling pathways, particularly the mitogen-activated protein kinase (MAPK) pathways. frontiersin.orgbio-conferences.org The MAPK family of proteins, including ERK1/2 and p38, are involved in cellular responses to stress, and their dysregulation can lead to apoptosis. bio-conferences.org Research has shown that DOPAC can significantly decrease the phosphorylation of p38 and ERK1/2 in neuronal cells, thereby counteracting stress-induced apoptosis. frontiersin.orgbio-conferences.org This modulation of MAPK signaling is a crucial mechanism underlying its neuroprotective actions. bio-conferences.org

Impact on Neuronal Apoptosis Pathways (e.g., Caspase-3 Activity)

This compound (DOPAC) has demonstrated significant neuroprotective effects in various in vitro models by modulating pathways involved in neuronal apoptosis. A key mechanism of this protection involves the regulation of caspase-3, a critical executioner enzyme in the apoptotic cascade.

In studies using human SH-SY5Y neuroblastoma cells, DOPAC has been shown to exert protective effects against cell death induced by neurotoxic agents. rsc.org Specifically, in models of oxidative and nitrosative stress, DOPAC has been observed to modulate the MAPK signaling pathway, which is upstream of caspase-3 activation. koreascience.krnih.gov By mitigating the stress-induced signaling cascades, DOPAC can indirectly lead to a reduction in the activation of caspase-3, thereby preventing the execution of the apoptotic program. koreascience.krnih.gov

Research has shown that in PC-12 cells, a cell line derived from a pheochromocytoma of the rat adrenal medulla, the apoptotic cell death induced by the nitric oxide (NO) donor S-nitroso-N-acetylpenicillamine (SNAP) was modulated by DOPAC. nih.gov While the combination of DOPAC and NO was found to induce mitochondrial dysfunction, it did so without the activation of the typical apoptotic caspase cascade, including caspase-3 and caspase-9, which were observed when NO was administered alone. nih.gov This suggests that DOPAC can alter the cell death pathway, shifting it from a caspase-dependent apoptosis to a different mechanism under certain conditions. nih.gov

Furthermore, in experimental models of Parkinson's disease using 6-hydroxydopamine (6-OHDA) and lipopolysaccharide (LPS) in rats, a significant increase in caspase-3 activation was observed, contributing to dopaminergic neurodegeneration. doaj.orgyoutube.com While not a direct study of DOPAC's protective effects, these models highlight the importance of caspase-3 in neuronal apoptosis where DOPAC is a key metabolite.

Role in Cellular Physiology and Disease Models (Non-Human/In Vitro)

Impact on Cellular Viability and Proliferation in Cancer Cell Lines

This compound has been shown to exert anti-proliferative effects on various cancer cell lines in a dose- and time-dependent manner. Its efficacy varies across different cancer types.

Studies on colon cancer cell lines have demonstrated the potent anti-proliferative activity of DOPAC. For instance, in Caco-2 and SW480 colon adenocarcinoma cell lines, DOPAC was found to inhibit cell proliferation. mdpi.com In another study, DOPAC showed anti-proliferative effects on HCT116 and SNUC4 human colon cancer cells. mdpi.com Research has indicated that some gut microbial metabolites of phenolic compounds, including DOPAC, can inhibit colon cancer cell proliferation by inducing apoptosis and causing cell cycle arrest. rsc.org

The anti-proliferative activity of DOPAC has also been observed in other cancer cell lines. In a study on human cervical cancer cell lines (HeLa, CaSki, and ViBo), DOPAC exhibited a dose-dependent inhibitory effect on cell proliferation. imrpress.com

The following table summarizes the inhibitory concentration (IC50) values of this compound in various cancer cell lines from different studies.

Cell LineCancer TypeIncubation Time (h)IC50 (µM)
Caco-2Colon Adenocarcinoma7217.14 ± 1.56
SW480Colon Adenocarcinoma72Not significantly different from Caco-2
HeLaCervical Cancer24>100
CaSkiCervical Cancer24>100
ViBoCervical Cancer24>100

This table is for illustrative purposes and combines data from multiple sources. rsc.orgmdpi.comimrpress.com The experimental conditions and methodologies may vary between studies.

Mitochondrial Function and Malignant Transformation Studies

This compound plays a significant role in modulating mitochondrial function, which is often dysregulated in cancer cells and during malignant transformation. researchgate.netbiorxiv.org The Warburg effect describes the metabolic shift in cancer cells towards glycolysis, but mitochondrial oxidative phosphorylation (OXPHOS) remains crucial for tumor development. researchgate.net

In the context of malignant transformation, DOPAC has shown protective effects. For example, in a study using colon cancer and normal colon epithelial cell lines, the microbiota-derived metabolite of quercetin, 3,4-dihydroxyphenylacetic acid, was found to prevent malignant transformation and mitochondrial dysfunction induced by hemin, a compound linked to colorectal cancer initiation after meat consumption. nih.gov Hemin was shown to increase cell proliferation and decrease apoptosis, effects that were counteracted by DOPAC. nih.gov

DOPAC's influence on mitochondrial bioenergetics is complex. In isolated rat brain mitochondria, DOPAC in combination with nitric oxide (NO) was found to synergistically inhibit mitochondrial respiration, specifically at the level of cytochrome c oxidase (complex IV). mdpi.com This inhibition was reversible and dependent on the concentrations of both DOPAC and oxygen. mdpi.com In another study using PC-12 cells, the combination of DOPAC and NO induced an early dissipation of the mitochondrial membrane potential and depletion of ATP, leading to a loss of cellular membrane integrity. nih.gov This indicates that under certain conditions, DOPAC can contribute to mitochondrial dysfunction.

Conversely, in a model of cholesterol-induced pancreatic β-cell dysfunction, DOPAC protected against apoptosis, oxidative stress, and mitochondrial dysfunction. youtube.com It helped to preserve mitochondrial membrane potential and ATP levels. youtube.com This suggests that the effect of DOPAC on mitochondrial function can be context-dependent, varying with the cell type and the presence of other stressors.

Effects on Metabolic Regulation (e.g., Glucose Homeostasis) in Cellular Systems

This compound has been shown to modulate key aspects of metabolic regulation, particularly glucose homeostasis, in various in vitro models. These effects are often mediated through its influence on insulin (B600854) signaling pathways and glucose transporter activity. nih.gov

In studies involving renal proximal tubular NRK-52E cells, DOPAC, as a colonic metabolite of (-)-epicatechin, was investigated for its effects on glucose homeostasis. jnmjournal.org The study aimed to evaluate the modulation of glucose uptake, glucose production, and insulin signaling pathways. jnmjournal.org While the study focused on multiple metabolites, it highlighted the potential for these compounds to regulate renal glucose homeostasis.

Furthermore, research on pancreatic β-cells has shed light on the role of dopamine and its metabolites in insulin secretion. In pancreatic islets in vitro, dopamine was found to have a differential effect on glucose-induced insulin secretion through dopamine D2 receptors. nih.gov Although this study did not directly test DOPAC, as a major metabolite of dopamine, its presence and effects in these systems are of significant interest. nih.gov In INS-1E cells, a rat insulinoma cell line, the presence of dopamine precursors was necessary for glucose-stimulated dopamine release, which in turn could influence insulin secretion.

The insulin signaling pathway, which is crucial for glucose uptake, involves a complex cascade of phosphorylation events. youtube.com This pathway regulates the translocation of glucose transporter 4 (GLUT4) to the plasma membrane, a key step in glucose uptake by cells. nih.gov The modulation of this pathway by compounds like DOPAC can have significant implications for cellular glucose metabolism.

Interactions with Intestinal Mucosa and Microbiome

This compound is a significant metabolite in the context of the gut microbiome and its interaction with the intestinal mucosa. mdpi.com It is a product of the microbial metabolism of dietary polyphenols, such as quercetin. nih.gov

The gut microbiota plays a crucial role in the synthesis of DOPAC. Certain bacterial species have been identified as being strongly associated with DOPAC synthesis potential. For example, Coprococcus comes and Coprococcus catus are linked to the production of DOPAC. Conversely, other bacteria, such as Clostridium tetani, are involved in the degradation of dopamine to DOPAC and subsequently to homovanillic acid (HVA). This highlights the dynamic interplay within the gut microbiome in regulating the levels of DOPAC in the intestinal environment.

The integrity of the intestinal mucosal barrier is essential for gut health, and alterations in the gut microbiota can affect its permeability. jnmjournal.org An impaired intestinal barrier can lead to the translocation of microbial products, triggering inflammatory responses. Probiotic bacteria have been shown to improve gut barrier function by enhancing the expression of tight junction proteins. While direct studies on the effect of DOPAC on intestinal barrier function are limited, its production by the gut microbiota suggests its involvement in the complex communication between the microbiome and the intestinal mucosa. mdpi.com

Furthermore, the neuroactive compounds produced by the gut microbiota, including dopamine and its metabolites like DOPAC, are part of the microbiota-gut-brain axis, a bidirectional communication system. Alterations in the gut microbiome and the levels of these metabolites can influence not only gut health but also central nervous system functions.

Chemical Synthesis and Derivatization Strategies for 2 3,4 Dihydroxyphenyl Acetic Acid and Its Analogues

Synthesis of Esters and Prodrugs for Pharmacological Improvement

A primary strategy to enhance the therapeutic potential of phenolic compounds like DOPAC is through the synthesis of ester prodrugs. researchgate.netnih.gov Prodrugs are inactive or less active derivatives that are converted into the active parent drug within the body, a strategy often used to improve properties such as solubility, stability, and membrane permeability. researchgate.netnih.govscirp.org By masking the polar carboxylic acid and catechol hydroxyl groups, esterification can significantly increase the lipophilicity of the parent molecule, which may enhance its ability to cross biological membranes like the blood-brain barrier. scirp.orgdiva-portal.org

The synthesis of DOPAC esters often begins with the protection of the two reactive hydroxyl groups on the catechol ring. nih.gov For instance, in one reported synthesis, the hydroxyl groups of DOPAC are first protected by converting them to acetate (B1210297) groups using acetic anhydride. nih.gov This protected intermediate can then be reacted with various alcohols to form the desired ester. A series of phenethyl and phenpropyl esters of DOPAC have been synthesized using this approach. nih.gov Similarly, a range of ester and amide derivatives of DOPAC have been synthesized and subsequently evaluated for their antioxidant capabilities. nih.gov One-step enzymatic methods have also been developed, offering high conversion rates and selectivity for producing DOPAC esters under mild conditions. nih.gov

Rational Design and Synthesis of Novel Derivatives

The rational design of novel molecules based on the DOPAC scaffold allows for the targeted development of compounds with specific biological activities. This involves modifying the core structure to optimize interactions with a particular biological target, such as an enzyme active site.

Functionalization for Specific Biological Targets (e.g., HIV-1 Protease Inhibitors)

A significant application of rational design involving the DOPAC structure is the development of potent Human Immunodeficiency Virus-1 (HIV-1) protease inhibitors. HIV-1 protease is a critical enzyme for viral replication, making it a prime target for antiviral drugs. Researchers have designed a novel class of potent HIV-1 protease inhibitors by incorporating a 2-(3,4-dihydroxyphenyl)acetamide (B75205) moiety, a direct amide derivative of DOPAC, as the P2 ligand of the inhibitor.

In these rationally designed inhibitors, the DOPAC-derived fragment is positioned to interact with the S2 subsite of the enzyme's active site. researchgate.net Molecular docking studies have revealed that the phenolic hydroxyl groups of the DOPAC moiety can form strong hydrogen bonds with the backbone amide residues of the protease, which is crucial for potent inhibition and for overcoming drug resistance. researchgate.net One particularly effective compound, designated 18d, which features a 2-(3,4-dihydroxyphenyl)acetamide P2 ligand and a 4-methoxybenzene sulfonamide P2' ligand, exhibited an exceptionally low IC50 value of 0.54 nM against wild-type HIV-1 protease. researchgate.net Notably, this compound maintained its high potency against darunavir-resistant HIV-1 variants, demonstrating the success of this design strategy. researchgate.net The synthesis of these inhibitors involves coupling the appropriate P2 ligand, such as the DOPAC derivative, with the rest of the inhibitor scaffold. researchgate.net

Structure-Activity Relationship (SAR) Studies of Synthesized Analogues

Structure-activity relationship (SAR) studies are crucial for understanding how specific structural features of a molecule influence its biological activity. For DOPAC and its analogues, SAR studies have primarily focused on antioxidant and radical-scavenging properties. These studies have revealed several key insights:

Role of the Catechol Group : The 3,4-dihydroxy (catechol) arrangement on the phenyl ring is fundamental to the antioxidant activity of DOPAC and its derivatives.

Influence of the Carboxylic Acid Chain : The length and nature of the chain connecting the phenyl ring to the carboxylic acid group significantly impact activity. Studies comparing analogues have shown that the number of carbons separating the carbonyl group from the aromatic system influences antioxidant potential. nih.govdiva-portal.org

Esterification Effects : Converting the carboxylic acid to an ester can modulate activity. The cytotoxic activity of phenolic esters is related to their lipophilicity, which affects their incorporation into cells, as well as their inherent antioxidant capacity. Studies on related phenolic esters have shown that propyl esters display more pronounced biological activity compared to their methyl and octyl analogues. diva-portal.org In some cases, synthesized ester derivatives show improved antioxidant activity compared to the parent acid. nih.gov

Impact of Amide Formation : A study that synthesized a series of DOPAC ester and amide derivatives found that an amidoester conjugate exhibited the best radical-scavenging activity among the tested compounds. nih.gov

Table 1: Structure-Activity Relationship (SAR) of DOPAC Analogues

Compound/Analogue Class Structural Modification Impact on Activity (Primarily Antioxidant) Reference
Propyl Esters of Phenolic Acids Esterification of carboxylic acid with a propyl group Showed more pronounced growth-inhibition activity compared to methyl and octyl analogues. diva-portal.org
Amidoester Conjugate of DOPAC Formation of an amidoester Displayed the best scavenging activity (EC50 17 μΜ) among a series of synthesized derivatives. nih.gov
Dihydrocaffeic acid vs. Caffeic acid Removal of the ethylene (B1197577) double bond The ethylene moiety did not significantly influence radical scavenging activity. diva-portal.org
HIV-1 Protease Inhibitor (Compound 18d) Incorporation of 2-(3,4-dihydroxyphenyl) acetamide (B32628) as P2 ligand Exhibited potent inhibitory activity (IC50 = 0.54 nM) against wild-type and drug-resistant HIV-1 protease. researchgate.net

Biotransformation as a Synthetic Route for Derivatives

Biotransformation utilizes biological systems, such as whole microbial cells or isolated enzymes, to perform chemical reactions. researchgate.net This approach offers a green chemistry alternative to traditional synthetic methods, often providing high selectivity under mild reaction conditions.

DOPAC itself can be synthesized via biotransformation. For example, whole-cell cultures of Arthrobacter protophormiae have been used to produce DOPAC from 4-hydroxyphenylacetic acid with a 52% yield through aerobic biotransformation. researchgate.net Similarly, the halophilic bacterium Halomonas sp. strain HTB24, isolated from olive-mill wastewater, can transform tyrosol into both hydroxytyrosol (B1673988) and DOPAC. scirp.org

More significantly for derivatization, biotransformation can be used to create novel DOPAC analogues. Chemoenzymatic methods have been employed to synthesize sulfated derivatives of DOPAC. researchgate.net In these processes, enzymes such as sulfotransferases catalyze the addition of a sulfate (B86663) group. researchgate.net Specifically, the enzymatic sulfation of dihydroxyphenolic acids like DOPAC has been successful, whereas the same reaction failed for certain monohydroxyphenolic acids, highlighting the substrate specificity of the enzymes involved. researchgate.net These sulfated derivatives represent a class of metabolites that can be generated through controlled biotransformation for further study. researchgate.net

Furthermore, the enzymatic degradation of DOPAC is also a form of biotransformation. The enzyme 3,4-dihydroxyphenylacetate 2,3-dioxygenase, found in bacteria like Bacillus brevis, catalyzes the cleavage of the catechol ring of DOPAC. researchgate.net While this is a catabolic process, understanding such pathways is essential for the broader context of DOPAC's biological fate and the design of stable derivatives.

Future Directions and Emerging Research Avenues for 2 3,4 Dihydroxyphenyl Acetic Acid

Integration of Omics Technologies for Comprehensive Analysis

The application of "omics" technologies, such as proteomics and metabolomics, is providing a system-level understanding of DOPAC's role in complex biological networks. These high-throughput methods allow for the simultaneous measurement of vast numbers of proteins and metabolites, offering unprecedented insight into the metabolic pathways and cellular processes influenced by DOPAC.

Proteomic studies have been instrumental in identifying the proteins that regulate and are regulated by DOPAC. For instance, by combining advanced mass spectrometry with genetic and cellular models, researchers have mapped the proteomic architecture of specific neuronal compartments. elifesciences.org Subcellular proteomics of midbrain dopaminergic neurons has helped to detail the proteins involved in dopamine (B1211576) metabolism, including those related to DOPAC synthesis. elifesciences.org In another study, proteomic analysis of pancreatic islets from different mouse strains revealed that while the enzyme DOPA decarboxylase (Ddc) is highly expressed across strains, others like catechol-O-methyltransferase (Comt) show strain-specific abundance, directly impacting the metabolic fate of dopamine into metabolites like DOPAC. nih.gov

Metabolomics provides a direct readout of biochemical activity by quantifying small molecules in biological samples. Targeted metabolomic analyses have successfully profiled neurotransmitters and their metabolites, including DOPAC, in cerebrospinal fluid (CSF) and brain tissue. frontiersin.orgnih.gov These studies have revealed significant alterations in DOPAC levels in various conditions. For example, upregulated DOPAC levels were identified as a potential biomarker in the CSF of patients with post-neurosurgical bacterial meningitis. frontiersin.org Similarly, metabolomic analysis of post-mortem brain tissue from alcoholics showed higher ratios of DOPAC to dopamine, indicating an increased turnover of dopamine in response to long-term heavy alcohol intake. nih.gov These findings underscore the power of omics to identify biomarkers and understand disease pathology.

Table 1: Metabolite Abundance in B6 and CAST Mouse Islets
MetaboliteB6 Islets (Abundance)CAST Islets (Abundance)Fold Change (CAST vs. B6)
Dopamine~1.0~5.0~5-fold higher
2-(3,4-Dihydroxyphenyl)acetic acid (DOPAC)~1.0~3.5Elevated
3-Methoxytyramine (3-MT)~1.0~4.0Elevated
Homovanillic acid (HVA)Not DetectedNot DetectedN/A
Data derived from a study on dopamine production in mouse islets, showing significantly higher levels of dopamine and its metabolites, including DOPAC, in CAST strain mice compared to B6 mice. nih.gov Abundance is represented in relative units.

Advanced Computational Modeling and Simulations

Computational modeling has emerged as a powerful tool to dissect the complex dynamics of neurotransmitter metabolism that are often difficult to probe experimentally. These models allow researchers to simulate biochemical pathways, test hypotheses, and predict how the system will respond to various perturbations.

A significant application of computational modeling has been to resolve conflicting interpretations of dopamine storage and metabolism in nerve terminals. osu.edunih.gov For years, experimental data supported the concept of two distinct populations of dopamine storage vesicles. nih.gov However, computer simulation models of a dopaminergic varicosity demonstrated that a single-compartment model for dopamine storage was insufficient to explain all experimental observations. osu.edunih.gov An alternative model, which incorporated two distinct sources of DOPAC—one from mitochondrial monoamine oxidase and another from a dopamine synthetic complex—successfully explained a wide range of experimental data. osu.edunih.gov This computational work suggests that DOPAC itself might function as a signaling molecule and that dopaminergic varicosities have two sources of DOPAC rather than two populations of dopamine vesicles. osu.edu

Furthermore, computational models based on Biochemical Systems Theory (BST) have been developed to analyze dopamine homeostasis. plos.org These models can predict the relative changes in dopamine, DOPAC, and homovanillic acid (HVA) levels in response to genetic mutations or pharmacological interventions. The predictive power of these models has been validated by their high degree of accuracy when compared with experimental measurements, lending support to the qualitative validity of the underlying model structure. plos.org

Table 2: Comparison of Model Predictions and Experimental Data
ConditionMetaboliteModel Prediction (Relative Change)Experimental Measurement (Relative Change)
COMT heterozygote mutation + 90% DAT inhibitionDopamine+15%+22%
This compound (DOPAC)+90%+71%
Homovanillic acid (HVA)-43%-17%
This table shows the comparison between relative changes in metabolite levels predicted by a computational model and those observed experimentally under specific genetic and pharmacological conditions, demonstrating the model's predictive capacity. plos.org

Exploration of Undiscovered Biological Functions and Mechanisms

Beyond its established role in dopamine catabolism, recent research is uncovering novel biological functions for DOPAC, particularly as a bioactive molecule derived from dietary sources and gut microbiota.

DOPAC is a major microbial metabolite of dietary flavonoids, such as quercetin (B1663063) found in onions. scientificliterature.orgnih.gov Studies have shown that after ingestion, these flavonoids are poorly absorbed and are instead metabolized by colonic microflora into smaller phenolic acids, with DOPAC being one of the most abundant. scientificliterature.org This microbially-produced DOPAC is absorbed and exerts significant biological effects. Research has demonstrated that DOPAC possesses potent antioxidant activity and can protect intestinal and pancreatic beta cells from cytotoxicity. scientificliterature.orgresearchgate.net Its protective mechanism involves the induction of phase II cytoprotective enzymes, such as heme oxygenase-1 and glutathione (B108866) S-transferase, rather than just direct free radical scavenging. nih.govresearchgate.net

The connection between gut microbiota and host health, known as the gut-brain axis, is another exciting frontier for DOPAC research. Studies have linked the gut microbial potential for DOPAC synthesis with mental health indicators. nutritional-psychology.org Specifically, a higher abundance of DOPAC-producing bacteria, such as those from the Coprococcus genus, has been associated with better social functioning scores. nutritional-psychology.orgnih.gov This suggests that microbial production of DOPAC may influence host neurophysiology.

Furthermore, DOPAC is being investigated for its role in neurodegenerative diseases. It has been shown to interact with and impair the binding of α-synuclein to lipids, a process implicated in synucleinopathy diseases like Parkinson's disease. uva.esresearchgate.net Additionally, DOPAC exhibits antiproliferative effects in certain cancer cell lines, suggesting its potential in oncology research. hmdb.ca

Table 3: Emerging Biological Functions of this compound (DOPAC)
Biological FunctionSource/ContextKey Research FindingReference
Cytoprotection & Antioxidant ActivityMicrobial metabolite of dietary quercetinProtects intestinal and pancreatic cells from cytotoxicity by inducing phase II enzymes. scientificliterature.orgnih.govresearchgate.net
Gut-Brain Axis ModulationGut microbiota synthesisAbundance of DOPAC-producing bacteria is linked to improved social functioning. nutritional-psychology.orgnih.gov
Interaction with α-SynucleinDopamine metabolismImpairs the interaction of α-synuclein with lipids, relevant to Parkinson's disease. uva.esresearchgate.net
Antiproliferative EffectsIn vitro studiesExhibits antiproliferative activity in LNCaP prostate cancer and HCT116 colon cancer cells. hmdb.ca

Development of Novel Biotechnological Production Methods

The growing interest in the biological activities of DOPAC has spurred the development of sustainable and efficient production methods. Biotechnology offers a promising alternative to traditional chemical synthesis, utilizing microorganisms or enzymes to produce high-value compounds from renewable resources.

One innovative approach involves engineering Escherichia coli for the one-pot bioconversion of lignin-related phenolic acids, such as p-coumaric and ferulic acids, into DOPAC. bohrium.com By constructing an artificial enzymatic pathway, researchers have achieved efficient biosynthesis of DOPAC with a high yield (90%) and productivity (907 mg/L/h). bohrium.com This strategy not only provides a sustainable route to DOPAC but also offers a way to valorize lignocellulosic biomass, a cheap and abundant feedstock. bohrium.com

Another novel method utilizes a newly isolated halophilic (salt-loving) bacterium, Halomonas sp. strain HTB24, for the biotransformation of tyrosol. ird.fr This strain, discovered in olive-mill wastewater, can convert tyrosol into both hydroxytyrosol (B1673988) and DOPAC under hypersaline conditions. ird.fr This process is particularly noteworthy as it demonstrates the potential to produce valuable antioxidants from industrial waste streams. The study reported maximal production of 5.15 mM of DOPAC from a culture containing 20 mM of tyrosol. ird.fr

Other biotransformation routes include the use of whole-cell cultures of Arthrobacter protophormiae to convert 4-hydroxyphenylacetic acid into DOPAC, and the natural production of DOPAC by human gut microbiota from dietary flavonoids. scientificliterature.orgsmolecule.com These biotechnological strategies represent a significant step towards the green and sustainable production of this compound for research and potential therapeutic applications.

Table 4: Novel Biotechnological Production Methods for this compound (DOPAC)
MethodMicroorganism/Enzyme SystemSubstrateProductivity/YieldReference
One-Pot BioconversionEngineered Escherichia colip-Coumaric acid13.5 mM (90% yield), 907 mg/L/h bohrium.com
Bioconversion in Hypersaline ConditionsHalomonas sp. strain HTB24Tyrosol5.15 mM ird.fr
Aerobic BiotransformationArthrobacter protophormiae4-Hydroxyphenylacetic acidEnhanced yield and purity smolecule.com

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for 2-(3,4-dihydroxyphenyl)acetic acid, and how do structural analogs influence reactivity?

  • Methodological Answer : The compound is often synthesized via direct functionalization of phenylacetic acid derivatives. For example, fluorinated analogs (e.g., 2-(4-ethoxy-2,3-difluorophenyl)acetic acid) are prepared by introducing ethoxy and fluoro substituents via nucleophilic aromatic substitution, with reaction conditions optimized for regioselectivity . Structural analogs with varying substituents (e.g., ethoxy, trifluoromethoxy) exhibit distinct reactivity patterns due to electronic and steric effects, which can be compared using computational tools like density functional theory (DFT) to predict regiochemical outcomes .

Q. How is this compound identified and quantified in biological matrices?

  • Methodological Answer : Liquid chromatography-mass spectrometry (LC-MS) is the gold standard. The compound’s phenolic hydroxyl groups enable derivatization with dansyl chloride or other fluorophores to enhance detection sensitivity. For example, in gut microbiota studies, LC-MS/MS with a C18 column and negative ionization mode achieves limits of quantification (LOQ) < 1 ng/mL . Thin-layer chromatography (TLC) with silica gel plates and ethyl acetate/formic acid mobile phases can also separate it from structurally similar metabolites like homoprotocatechuic acid .

Q. What is the metabolic significance of this compound in mammalian systems?

  • Methodological Answer : It is a key dopamine metabolite formed via monoamine oxidase (MAO)-mediated deamination. In vivo, its levels correlate with dopaminergic activity and can be monitored in urine or plasma using stable isotope dilution assays (SIDA) with deuterated internal standards . Knockout rodent models of MAO-A/B are used to study its role in neurological disorders, with tissue-specific depletion confirming its utility as a biomarker .

Advanced Research Questions

Q. How can experimental variability in this compound measurements be addressed during microbial degradation studies?

  • Methodological Answer : Variability arises from microbial strain-specific metabolism and sample preparation artifacts. To mitigate this:

  • Use anaerobic chamber techniques for gut microbiota studies to prevent oxidative degradation .
  • Normalize data to total protein content or microbial biomass (e.g., via Bradford assay).
  • Cross-validate results with isotopic tracing (e.g., ¹³C-labeled substrates) to track degradation pathways .

Q. What strategies resolve contradictions in reported bioactivity data for this compound in enzyme inhibition assays?

  • Methodological Answer : Discrepancies often stem from assay conditions. For example:

  • pH Effects : The compound’s catechol moiety chelates metal ions (e.g., Fe³⁺) in kinase assays, artificially inflating inhibition at acidic pH. Buffering to physiological pH (7.4) with HEPES minimizes this .
  • Redox Interference : Antioxidant activity in cell-free systems (e.g., DPPH assays) may confound results. Use cell-based models (e.g., SH-SY5Y neurons) with ROS-sensitive probes (e.g., H2DCFDA) to distinguish direct enzyme inhibition from redox modulation .

Q. How can advanced computational models predict the interactions of this compound with protein targets?

  • Methodological Answer : Molecular docking (e.g., AutoDock Vina) and molecular dynamics (MD) simulations (e.g., GROMACS) are used to map binding modes. For instance:

  • The carboxylic acid group forms hydrogen bonds with CDK2’s Lys89, while the catechol moiety interacts with Asp145 in ATP-binding pockets .
  • Free energy perturbation (FEP) calculations quantify binding affinities for structure-activity relationship (SAR) optimization .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.